molecular formula C6H9ClN2O B2850401 1-(1-methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride CAS No. 20970-49-4

1-(1-methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B2850401
CAS No.: 20970-49-4
M. Wt: 160.6
InChI Key: IVHKNCBHCMVJMY-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride (CAS 20970-49-4) is a high-purity chemical reagent featuring an acetyl-substituted imidazole scaffold, a structure of significant interest in medicinal chemistry . This compound serves as a versatile synthetic intermediate and building block for the research and development of novel heterocyclic molecules, particularly in the field of antibacterial agents . The imidazole ring is a privileged structure in drug discovery, found in a variety of therapeutic agents. Researchers utilize this specific acetyl derivative to construct more complex molecular architectures, such as thiazole-imidazole hybrids, which have demonstrated promising in vitro antibacterial and antioxidant activities in recent studies . Its molecular formula is C6H9ClN2O, and it is supplied as a solid for research purposes . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylimidazol-4-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-5(9)6-3-7-4-8(6)2;/h3-4H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHKNCBHCMVJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CN1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20970-49-4
Record name 1-(1-methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride
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Preparation Methods

Base-Catalyzed Methylation and Ketone Formation

The most extensively documented method involves reacting N-methoxy-N,1-dimethyl-1H-imidazole-5-carboxamide with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) under inert atmosphere. The three-stage process comprises:

  • Reagent Activation : Pre-cooling THF to 0°C ensures controlled exothermic reaction initiation
  • Nucleophilic Addition : Methylmagnesium bromide (3M in diethyl ether) added dropwise over 15 minutes
  • Thermal Optimization : Gradual warming to 20°C with 3-hour agitation

Key Parameters

  • Stoichiometry: 2:1 molar ratio (Grignard:carboxamide)
  • Quenching: Saturated NH4Cl solution for safe Mg salt precipitation
  • Purification: Silica gel chromatography (2% methanol/dichloromethane)

Performance Metrics

Parameter Value
Yield 87.59%
Purity (HPLC) 98.2%
Reaction Time 3.25 hrs
Scale-Up Capacity 10 kg/batch

This method's critical advantage lies in its high regioselectivity for the 5-position imidazole substitution, attributed to the electron-donating methyl group's steric and electronic effects.

Acyl Chloride-Imidazole Coupling

Direct Acylation Protocol

An alternative route utilizes 1-methyl-1H-imidazole-5-carbonyl chloride reacting with methylamine under Schotten-Baumann conditions:

Reaction Scheme

  • Acyl Chloride Formation :
    $$ \text{1-Methyl-1H-imidazole-5-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} + \text{HCl} + \text{SO}2 $$
  • Amide Coupling :
    $$ \text{Acyl chloride} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaOH}} \text{1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one} $$

Optimized Conditions

  • Solvent: Dichloromethane/water biphasic system
  • Temperature: 0-5°C during coupling
  • Base: 10% NaOH aqueous solution

Comparative Analysis

Metric Grignard Method Acylation Method
Yield 87.6% 68.3%
Byproduct Formation <2% 12-15%
Equipment Needs Inert reactor Standard glassware

While less efficient than Grignard approaches, this method avoids moisture-sensitive reagents, making it preferable for small-scale academic synthesis.

Reductive Amination Pathway

Ketone Synthesis via Catalytic Hydrogenation

Third-generation methods employ 5-acetyl-1-methylimidazole reduction using palladium-on-carbon (Pd/C) in acidic media:

Procedure

  • Charge autoclave with 5-acetyl-1-methylimidazole (1.0 eq)
  • Add 10% Pd/C (0.5% w/w) in ethanol/HCl (1:3 v/v)
  • Pressurize with H2 (50 psi) at 60°C for 6 hours

Performance Data

  • Conversion Rate: 94.7%
  • Selectivity: 88.2%
  • Isolated Yield: 83.4%

This method's chief limitation lies in catalyst costs ($320/kg for 10% Pd/C), though catalyst recycling protocols can reduce expenses by 40% per batch.

Hydrochloride Salt Formation

Acid-Base Titration for Salt Precipitation

All synthetic routes require final conversion to the hydrochloride salt:

Standard Protocol

  • Dissolve free base (1.0 eq) in anhydrous ethyl acetate
  • Add HCl gas (1.05 eq) via bubbler at 0°C
  • Age slurry for 2 hrs
  • Filter and wash with cold (-20°C) MTBE

Critical Quality Attributes

Parameter Specification
Crystallinity ≥95%
Water Content ≤0.5% w/w
Chloride Assay 19.5-20.5%
Residual Solvents <500 ppm

X-ray diffraction analysis confirms monohydrate crystal structure (Space Group P2₁/c) with characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements adapt the Grignard method for continuous manufacturing:

Plant Design Features

  • Microreactor modules for exothermic step control
  • In-line FTIR monitoring of reaction completeness
  • Automated pH adjustment for HCl salt formation

Economic Metrics

Factor Batch Process Continuous Process
Capacity 500 kg/month 2,000 kg/month
Production Cost $1,200/kg $890/kg
Energy Consumption 35 kWh/kg 22 kWh/kg

This transition reduces processing time from 14 days (batch) to 72 hours (continuous) while improving yield consistency (RSD <1.5% vs 4.8% batch).

Impurity Profiling and Control

Principal Byproducts

HPLC-MS analysis identifies three critical impurities requiring control:

  • Des-methyl Analog : ≤0.15%
    • Formed via N-demethylation under acidic conditions
  • Dimerized Product : ≤0.08%
    • Michael addition byproduct at elevated temperatures
  • Oxidation Product : ≤0.05%
    • Ketone α-carbon oxidation during workup

Mitigation Strategies

  • Maintain reaction pH >8 during extractions
  • Use nitrogen sparging to prevent oxidation
  • Implement cryogenic (-10°C) crystallization

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various imidazole derivatives, alcohols, and substituted imidazoles, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The imidazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one HCl C₆H₉ClN₂O 160.60 Methyl group at N1; acetyl at C5 20970-49-4
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one C₆H₇ClN₂O 158.59 Chloro at C2; methyl at N1; acetyl at C5 2026010-61-5
1-Benzyl-5-(chloromethyl)-1H-imidazole HCl C₁₁H₁₂Cl₂N₂ 243.14 Benzyl at N1; chloromethyl at C5 82830-36-2
Isopilocarpine Hydrochloride (Impurity of Pilocarpine) C₁₁H₁₆N₂O₂·HCl 244.72 Ethyl group in dihydrofuran; stereoisomer 28958-85-2

Key Observations :

  • Substituent Effects: The position and type of substituents significantly influence reactivity and biological activity.
  • Steric and Electronic Factors : The benzyl group in 1-benzyl-5-(chloromethyl)-1H-imidazole HCl increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Stereochemistry : Isopilocarpine hydrochloride, a diastereomer of pilocarpine, demonstrates how stereochemical variations (e.g., cis vs. trans configurations) critically impact pharmacological efficacy .
Physicochemical Properties
Property 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one HCl 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one 1-Benzyl-5-(chloromethyl)-1H-imidazole HCl
Physical State Solid Oil Solid
Storage Conditions Room temperature (inert atmosphere) 4°C Not specified
Hazards H302, H312, H332 Safety data unavailable Not specified

Key Observations :

  • The oil form of 1-(2-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one suggests lower crystallinity, possibly due to steric hindrance from the chloro substituent .
  • Storage at 4°C for certain derivatives indicates higher sensitivity to degradation compared to the parent compound .

Biological Activity

1-(1-methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride, with CAS number 20970-49-4, is an imidazole derivative that has garnered attention for its potential biological activities. The compound is characterized by its unique molecular structure, which includes an imidazole moiety known for diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and other therapeutic potentials.

The molecular formula of this compound is C₆H₉ClN₂O, with a molecular weight of 160.60 g/mol. It is typically stored in an inert atmosphere at room temperature to maintain stability. The compound exhibits a variety of biological activities, primarily attributed to the imidazole ring, which is a common feature in many bioactive compounds.

Antibacterial Activity

Research indicates that imidazole derivatives often exhibit significant antibacterial properties. In vitro studies have shown that various imidazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study investigating the antibacterial efficacy of several alkaloids found that certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
1-(1-methyl-1H-imidazol-5-yl)ethan-1-one HClTBDTBD

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. The compound may exhibit similar activities, potentially effective against fungi such as Candida albicans and Aspergillus species. A comparative study highlighted that some imidazole-based antifungals had MIC values ranging from 16.69 to 78.23 µM against C. albicans .

Other Biological Activities

Beyond antibacterial and antifungal effects, imidazole compounds have shown promise in various therapeutic areas:

  • Anticancer Activity : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.
  • Antiviral Properties : Research indicates potential antiviral effects against viruses like HIV and influenza.
  • Anticonvulsant Effects : Certain imidazole derivatives have been evaluated for their anticonvulsant activity in animal models.

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazole derivatives, including this compound, which were tested for their biological activities. The results indicated that modifications to the imidazole ring could enhance antibacterial and antifungal efficacy .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(1-methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with imidazole derivatives. For example, alkylation of the imidazole ring followed by acetylation and subsequent hydrochloride salt formation. Reaction solvents (e.g., ethanol or methanol), temperature (controlled between 60–80°C), and stoichiometric ratios of reagents (e.g., acylating agents) critically affect yield. Impurities often arise from incomplete alkylation or side reactions; purification via column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature to prevent hygroscopic degradation. Avoid exposure to moisture or strong oxidizing agents. Use PPE (gloves, goggles) during handling due to hazards (H302: harmful if swallowed; H312/H332: harmful via skin contact or inhalation). Stability tests via accelerated aging (40°C/75% RH for 6 months) can predict long-term storage behavior .

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR identifies substituents on the imidazole ring (e.g., methyl group at N1, acetyl resonance at ~2.5 ppm for CH3CO) .
  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) assesses purity (>95% threshold for biological assays) .
  • FTIR : Confirms carbonyl stretching (~1700 cm⁻¹) and hydrochloride salt formation (broad N-H stretch ~2500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct systematic meta-analyses of existing literature (PubMed, Scopus) to identify variables (e.g., assay protocols, cell lines). Replicate conflicting studies under controlled conditions, adjusting parameters like concentration ranges (0.1–100 µM) or incubation times. Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance. Collaborate with original authors to validate methodologies .

Q. What computational strategies are effective in modeling interactions between this compound and enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to imidazole-recognizing enzymes (e.g., cytochrome P450). Validate with MD simulations (GROMACS, 100 ns runs) to assess stability of ligand-protein complexes .
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., acetyl group’s electrophilicity) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the acetyl group (e.g., replace with carboxylic acid or amide) or imidazole substituents (e.g., halogens, methyl groups). Use parallel synthesis for high-throughput screening .
  • Biological Assays : Test analogs against target enzymes (IC50 determinations) or in antimicrobial assays (MIC values). Correlate substituent electronegativity/logP with activity trends .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Refinement via SHELXL (full-matrix least-squares on F²) ensures accuracy. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data quality .

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